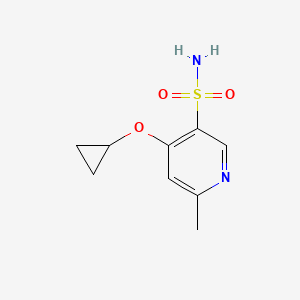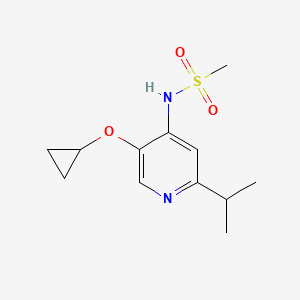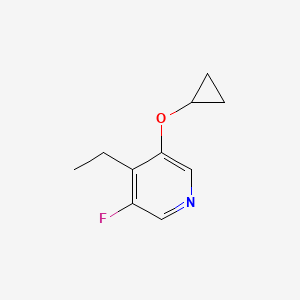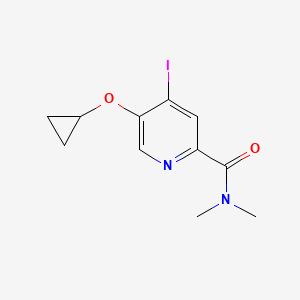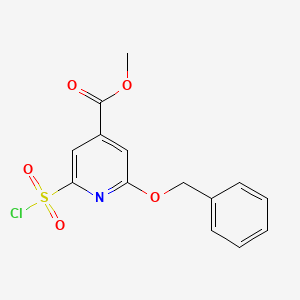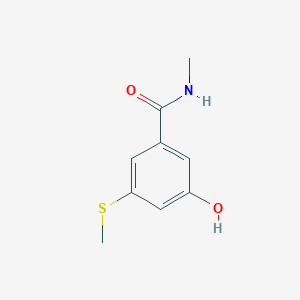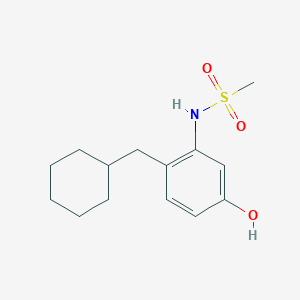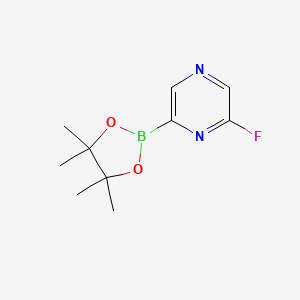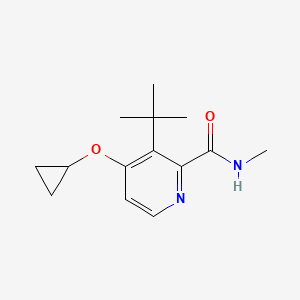
3-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is known for its high purity, typically not less than 98% . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and consistency .
Análisis De Reacciones Químicas
3-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide is used in a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used to study the effects of various chemical modifications on biological systems. In medicine, it is used in the development of new drugs and therapeutic agents. In industry, it is used in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and the biological system being studied. Generally, it exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
3-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide can be compared with other similar compounds, such as 4-Tert-butyl-3-cyclopropoxy-N-methylpicolinamide . These compounds share similar chemical structures but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and applications .
Similar Compounds:Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
3-tert-butyl-4-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)11-10(18-9-5-6-9)7-8-16-12(11)13(17)15-4/h7-9H,5-6H2,1-4H3,(H,15,17) |
Clave InChI |
HEZOBDPIMVYMKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CN=C1C(=O)NC)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


